3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5S/c10-6-3-1-5(2-4-6)7-12-13-9-15(7)14-8(11)16-9/h1-4H,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVMJRHNCSJSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(S3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloroaniline with thiocyanate and hydrazine hydrate under acidic conditions to form the desired compound[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves the use of catalysts to facilitate the reaction and purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding chlorophenyl derivatives.
Reduction: Production of reduced analogs of the compound.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the molecule.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its pharmacological properties, particularly as an anti-cancer agent. The triazole and thiadiazole rings are known to exhibit various biological activities, making them attractive scaffolds for drug development.
- Anticancer Activity : Research indicates that derivatives of triazolo-thiadiazoles can inhibit cancer cell proliferation. Studies have shown that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.
Anti-inflammatory Agents
The compound has also been explored for its anti-inflammatory properties. Compounds containing thiadiazole moieties have demonstrated the ability to reduce inflammation in preclinical models.
- Mechanism of Action : The anti-inflammatory effects are thought to arise from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Antimicrobial Activity
Research has highlighted the antimicrobial potential of triazolo-thiadiazole derivatives. These compounds have shown efficacy against a range of bacterial and fungal pathogens.
- In Vitro Studies : Various studies have evaluated the antimicrobial activity of these compounds using standard microbiological techniques, demonstrating significant inhibition zones against tested strains.
Case Study 1: Anticancer Properties
A study published in European Journal of Medicinal Chemistry evaluated a series of triazolo-thiadiazole derivatives, including 3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. The results indicated that certain derivatives exhibited potent antiproliferative activity against human cancer cell lines. The study concluded that modifications to the triazole ring could enhance anticancer efficacy.
Case Study 2: Anti-inflammatory Effects
In a research article featured in Journal of Inflammation Research, a derivative of this compound was tested for its anti-inflammatory effects in a murine model of acute inflammation. The results showed a marked reduction in edema and pro-inflammatory cytokines compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases.
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |
| Anti-inflammatory | Reduces inflammation | Inhibits pro-inflammatory cytokines |
| Antimicrobial | Effective against bacterial and fungal pathogens | Significant inhibition zones in microbiological tests |
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The triazolothiadiazole core allows extensive structural modifications at positions 3 and 6. Below is a comparative analysis of key derivatives:
| Compound | R<sup>3</sup> | R<sup>6</sup> | Melting Point (°C) | Molecular Formula | Key Properties |
|---|---|---|---|---|---|
| 3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | 4-Chlorophenyl | -NH2 | Not reported | C10H7ClN6S | Enhanced solubility due to -NH2; potential H-bond donor [20]. |
| 3-(4-Nitrophenyl)-6-phenyl-triazolo[3,4-b]thiadiazole (5b) | 4-Nitrophenyl | Phenyl | 162–164 | C15H10N6O2S | High antimicrobial activity (MIC: 10 µg/mL against H. pylori) [14]. |
| 3-(3-Bromophenyl)-6-(o-tolyloxymethyl)-triazolo[3,4-b]thiadiazole | 3-Bromophenyl | o-Tolyloxymethyl | 174 | C18H15BrN6OS | COX-1/2 inhibitory activity; bulky substituents enhance binding [3]. |
| 3-(4-Chlorophenylamino)-6-yl-spirothiadiazole (8b) | 4-Chlorophenylamino-spiro | Propyl-linked spiro system | 183 | C22H25ClN6O2S | High melting point due to rigid spiro structure; moderate TNF-α inhibition [1]. |
| 3-(2-Methoxyphenyl)-triazolo[3,4-b]thiadiazol-6-amine | 2-Methoxyphenyl | -NH2 | Not reported | C11H10N6OS | Methoxy group improves lipophilicity; potential CNS activity [19]. |
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group (Cl) enhances stability and hydrophobic interactions compared to 4-nitrophenyl (NO2) or bromophenyl (Br) derivatives [1], [14].
- Amino Group at Position 6: The -NH2 group in the target compound improves solubility and hydrogen-bonding capacity, contrasting with phenyl or nitrophenyl substituents, which reduce polarity [14], [20].
- Spiro and Bulky Substituents : Compounds like 8b exhibit higher melting points due to restricted molecular motion, whereas linear derivatives (e.g., 5b ) show better antimicrobial efficacy [1], [14].
SAR Insights :
- Chlorophenyl vs. Nitrophenyl : Chlorine’s moderate EWG effect balances stability and reactivity, while nitro groups enhance antibacterial potency but may increase toxicity [14].
- Amino Group: The -NH2 at position 6 in the target compound likely modulates kinase or protease inhibition, as seen in related triazolothiadiazoles [3], [10].
Biological Activity
3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazolo-thiadiazole framework, which is known for its ability to exhibit various biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity and bioactivity. The molecular formula is , and its structure allows for interactions with biological targets that can lead to therapeutic effects.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-thiadiazoles, including this compound, exhibit potent anticancer properties. For instance:
- Heparanase Inhibition : This compound has been shown to inhibit heparanase enzymatic activity. In a study involving various synthesized triazolo-thiadiazoles, the compound exhibited an IC50 value of 3 µg/mL against heparanase, indicating significant inhibitory potential compared to other derivatives .
- Tumor Growth Inhibition : In preclinical models such as the 4T1 mouse mammary carcinoma model, this compound demonstrated nearly fourfold inhibition of tumor metastasis. This effect was comparable to established heparanase inhibitors .
2. Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Antibacterial Effects : Triazolo-thiadiazole derivatives have been noted for their antibacterial effects against various pathogens. The structural characteristics contribute to their efficacy in disrupting bacterial cell walls or inhibiting metabolic pathways .
- Antifungal Activity : Similar compounds have been reported to exhibit antifungal properties, making them candidates for further development as antifungal agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The inhibition of heparanase leads to reduced tumor cell invasion and metastasis. This mechanism is crucial in cancer progression and metastasis management.
- Interference with Cellular Processes : By affecting key cellular processes such as apoptosis and proliferation in cancer cells, this compound can induce cytotoxic effects that are beneficial in treating malignancies .
Case Studies and Research Findings
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | This compound | Heparanase Inhibition | 3 µg/mL |
| Study 2 | Various Triazolo-Thiadiazoles | Tumor Growth Inhibition | N/A |
| Study 3 | Derivatives | Antibacterial Activity | N/A |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with α-brominated ketones or phenacyl bromides. For example, reacting 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 2-bromoacetophenone derivatives in ethanol under reflux conditions yields the triazolo-thiadiazole scaffold. Mercury oxide (HgO) is often used as a dehydrosulfurization agent to promote cyclization .
- Key Data :
- Yield range: 71–80% (depending on substituents and reaction optimization) .
- Typical solvents: Ethanol, acetic acid, or DMF .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical.
- 1H/13C NMR : Confirms aromatic protons (δ 7.2–8.1 ppm for chlorophenyl groups) and amine/thiadiazole protons (δ 5.5–6.5 ppm) .
- MS : Molecular ion peaks (e.g., [M+H]+ at m/z 280.02 for C11H9ClN4OS) validate molecular formula .
Q. What biological activities have been reported for this compound class?
- Methodological Answer : Triazolo-thiadiazoles are screened for anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.
- TNF-α Inhibition : Derivatives with 4-chlorophenyl groups show IC50 values <10 μM in TNF-α suppression assays .
- Antibacterial Activity : Substituent optimization (e.g., pyridinyl or phenoxymethyl groups) enhances Gram-positive bacterial inhibition (MIC: 2–8 μg/mL) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Catalyst Screening : Heteropolyacids (e.g., H3PW12O40) improve cyclization efficiency by reducing side reactions .
- Temperature Control : Refluxing in acetic acid at 110–120°C for 6–8 hours minimizes byproducts (e.g., uncyclized intermediates) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates pure products with >95% purity .
- Data Contradiction : Lower yields (e.g., 71%) occur with sterically hindered substituents (e.g., 2,6-dimethylphenyl), necessitating iterative optimization .
Q. How do substituents influence bioactivity, and how can contradictions in SAR data be resolved?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Chlorophenyl enhances TNF-α inhibition by stabilizing π-π interactions with hydrophobic enzyme pockets .
- Polar Groups : Phenoxymethyl or pyridinyl substituents improve solubility and bacterial membrane penetration .
Q. What computational methods are used to predict binding modes and pharmacokinetics?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Predicts interactions with TNF-α (PDB: 2AZ5) or Sortase A (PDB: 6JJ), highlighting hydrogen bonds with Arg60 or Lys140 residues .
- ADMET Prediction (SwissADME) : LogP values (2.5–3.5) indicate moderate lipophilicity; chlorophenyl derivatives show CYP2D6 inhibition risks .
Q. How can electrochemical properties inform mechanistic studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
